2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid
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Overview
Description
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is a fluorinated organic compound characterized by the presence of a benzoxazole ring substituted with a pentafluoroethyl group and a carboxylic acid group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), known for their chemical stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid typically involves the introduction of the pentafluoroethyl group into the benzoxazole ring. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Starting with a suitable benzoxazole precursor, the pentafluoroethyl group can be introduced via nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: Another approach involves the electrophilic aromatic substitution of the benzoxazole ring with pentafluoroethyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring of reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The pentafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halides and other nucleophiles or electrophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,1,2,2,2-Pentafluoroethyl)benzoic acid: Another fluorinated compound with similar structural features.
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-dioxolane: A related compound with a dioxolane ring instead of a benzoxazole ring.
Uniqueness
2-(1,1,2,2,2-Pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the benzoxazole ring and the pentafluoroethyl group, which confer distinct chemical and physical properties. These features make it valuable for specific applications where high stability and resistance to degradation are required .
Properties
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)-1,3-benzoxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F5NO3/c11-9(12,10(13,14)15)8-16-5-2-1-4(7(17)18)3-6(5)19-8/h1-3H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVDEXHXRFMSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=N2)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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